molecular formula C20H20BrCl3N2O3S B416828 Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 302823-80-9

Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B416828
CAS No.: 302823-80-9
M. Wt: 554.7g/mol
InChI Key: WHJYNQOBAUFZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS RN: 302823-80-9) is a halogenated benzothiophene derivative characterized by a 4-bromobenzoyl group, a trichloroethylamino substituent, and a tetrahydrobenzothiophene core. The compound’s IUPAC name reflects its complex architecture, which includes a brominated aromatic ring, a trichloroethyl moiety, and an ethyl carboxylate ester .

Synthetic routes for related compounds involve multicomponent reactions, such as the Petasis reaction, which employs HFIP solvent and molecular sieves to achieve moderate yields (e.g., 22% for a 4-hydroxyphenyl analog) . The target compound’s synthesis likely follows similar protocols, substituting 4-bromophenylboronic acid to introduce the bromobenzoyl group.

Properties

IUPAC Name

ethyl 2-[[1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrCl3N2O3S/c1-2-29-18(28)15-13-5-3-4-6-14(13)30-17(15)26-19(20(22,23)24)25-16(27)11-7-9-12(21)10-8-11/h7-10,19,26H,2-6H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJYNQOBAUFZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrCl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant biological implications. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20BrCl3N2O3SC_{20}H_{20}BrCl_3N_2O_3S, indicating a highly substituted benzothiophene structure. The presence of halogens and amine functionalities suggests potential reactivity and biological interactions.

Structural Features

  • Bromobenzoyl Group : Enhances lipophilicity and may contribute to binding interactions with biological targets.
  • Trichloroethyl Group : Potentially increases cytotoxicity and alters pharmacokinetics.
  • Tetrahydrobenzothiophene Core : Provides a scaffold for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzothiophene have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Cell Line IC50 (μM) Activity
MDA-MB-231 (breast)5.84Moderate inhibition
SK-Hep-1 (liver)6.66Moderate inhibition
NUGC-3 (gastric)5.66Moderate inhibition

These findings suggest that the compound may exhibit cytotoxic effects similar to those observed in other benzothiophene derivatives .

The proposed mechanism involves the inhibition of key cellular pathways involved in proliferation and survival. Compounds with similar structures have been shown to inhibit Raf-1 activity, a critical player in cancer cell signaling pathways .

Antimicrobial Activity

Research indicates that compounds featuring the benzothiophene moiety possess antimicrobial properties against various pathogens. For example, studies have demonstrated antibacterial activity at concentrations as low as 50 μg/mL against Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of similar compounds, researchers synthesized a series of benzothiophene derivatives and assessed their activity against several human cancer cell lines. The results indicated that specific substitutions on the benzothiophene ring significantly influenced cytotoxicity.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of related benzothiophene derivatives. The study reported that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 4-Bromobenzoyl, Trichloroethylamino Benzoylamino, Trichloroethyl, Ethyl carboxylate ~580 (estimated)
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chlorophenyl carbamoyl Ureido, Ethyl carboxylate 393.87
2-{[({2,2,2-Trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}-tetrahydrobenzothiophene-3-carboxamide 4-Methylbenzoyl, Carbamothioyl Benzoylamino, Thioamide ~570 (estimated)
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chloro-2-methylphenoxy acetyl Phenoxyacetyl, Ethyl carboxylate 422.89

Key Observations :

  • Trichloroethyl vs. Carbamothioyl : The trichloroethyl group increases steric bulk and lipophilicity, whereas the carbamothioyl group in may facilitate hydrogen bonding via sulfur .
  • Bioactivity Trends: Analogs with cyanoacrylamido substituents (e.g., compounds in ) demonstrate antioxidant activity (IC~50~ values: 12–45 µM), suggesting that electron-withdrawing groups (e.g., bromo, chloro) could modulate similar effects in the target compound .

Key Observations :

  • The Petasis reaction () is a versatile method for synthesizing benzothiophene derivatives, though yields are moderate (~22%) due to steric and electronic challenges.
  • The target compound’s synthesis may require optimized purification steps (e.g., preparative chromatography) to address increased hydrophobicity from the bromobenzoyl group .

Crystallographic and Computational Analysis

Structural characterization of similar compounds relies on tools like SHELX and ORTEP-3 for X-ray diffraction analysis. For example:

  • Hydrogen bonding patterns in benzothiophene derivatives often follow Etter’s rules, with N–H···O and C–H···Cl interactions stabilizing crystal lattices .
  • The trichloroethyl group in the target compound may introduce unique torsional angles, affecting molecular packing compared to non-halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.